Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate
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Overview
Description
Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate is an organic compound with the molecular formula C8H10O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate typically involves the esterification of 2-methyl-2-[(thiophen-3-yl)oxy]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving thiophene derivatives and their biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(thiophen-3-yl)propanoate
- 3-Methyl-2-thiophenecarboxaldehyde
- 3-Methyl-2-thiophenecarboxylic acid
Uniqueness
Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
63114-88-5 |
---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 2-methyl-2-thiophen-3-yloxypropanoate |
InChI |
InChI=1S/C9H12O3S/c1-9(2,8(10)11-3)12-7-4-5-13-6-7/h4-6H,1-3H3 |
InChI Key |
BJZNTBNLPYHUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CSC=C1 |
Origin of Product |
United States |
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